N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide
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Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide is a complex organic compound with a molecular formula of C17H17ClFNO3S2 This compound is characterized by the presence of a chlorofluorobenzyl group, a sulfanyl linkage, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide typically involves multiple steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This is achieved by chlorination of 2-chloro-6-fluorotoluene using thionyl chloride or phosphorus pentachloride.
Formation of 2-chloro-6-fluorobenzyl sulfanyl intermediate: The 2-chloro-6-fluorobenzyl chloride is reacted with a thiol compound under basic conditions to form the sulfanyl intermediate.
Coupling with 4-methoxybenzenesulfonamide: The intermediate is then coupled with 4-methoxybenzenesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of nitro groups.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
2-chloro-6-fluorobenzyl alcohol: Another related compound with similar structural features.
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-furamide: A structurally similar compound with different functional groups.
Uniqueness
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide is unique due to its combination of a chlorofluorobenzyl group, a sulfanyl linkage, and a methoxybenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H17ClFNO3S2 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17ClFNO3S2/c1-22-12-5-7-13(8-6-12)24(20,21)19-9-10-23-11-14-15(17)3-2-4-16(14)18/h2-8,19H,9-11H2,1H3 |
InChI Key |
GEXSLAUCIGGGTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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